Gd-DTPA-hpdp is classified as a gadolinium-based contrast agent. It falls under the category of chelates, where gadolinium ions are tightly bound within a chelating ligand framework, minimizing toxicity while maximizing imaging efficacy. The compound is synthesized from its precursors, primarily diethylenetriamine pentaacetic acid and hydroxypyridinone derivatives, which contribute to its unique properties.
The synthesis of Gd-DTPA-hpdp typically involves several key steps:
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the successful synthesis and structural integrity of the compound .
The molecular structure of Gd-DTPA-hpdp features a central gadolinium ion coordinated by the nitrogen and oxygen atoms from both the DTPA ligand and hydroxypyridinone moiety. This configuration enhances the stability and solubility of the complex in physiological conditions.
The primary chemical reactions involving Gd-DTPA-hpdp include:
The mechanism by which Gd-DTPA-hpdp enhances MRI imaging involves several processes:
Gd-DTPA-hpdp is primarily utilized in:
Through these applications, Gd-DTPA-hpdp demonstrates significant potential in advancing diagnostic imaging techniques and improving patient outcomes in clinical settings.
The evolution of gadolinium-based contrast agents (GBCAs) represents a transformative advancement in diagnostic imaging. The foundational breakthrough occurred in the early 1980s when researchers at Schering AG (now Bayer HealthCare) developed gadopentetate dimeglumine (Gd-DTPA), the first clinically viable GBCA. This innovation stemmed from the recognition that gadolinium’s paramagnetic properties—specifically its seven unpaired electrons and high magnetic moment—could significantly alter proton relaxation times (T1 and T2) in tissues, thereby enhancing image contrast [1] [9]. The first human injection of Gd-DTPA occurred on November 10, 1983, in Berlin as part of a Phase I trial, demonstrating uniform bladder enhancement without complications [1]. By 1988, Gd-DTPA (marketed as Magnevist®) received regulatory approval in the United States, Germany, and Japan, becoming the cornerstone for contrast-enhanced MRI (CE-MRI) [1] [9].
Early clinical studies rapidly validated Gd-DTPA’s utility. Investigations in 1988 confirmed its efficacy in brain tumor imaging, where it improved tumor demarcation, highlighted internal architecture (e.g., vessels and necrosis), and detected leptomeningeal spread unseen on unenhanced MRI or CT [3] [7]. Pediatric studies in 1989 further extended its applications, demonstrating enhanced visualization of childhood brain tumors and establishing safety in younger populations [7]. These pioneering studies catalyzed the development of eight additional GBCAs over the next 25 years, collectively facilitating over 300 million CE-MRI procedures globally [1].
Table 1: Key Milestones in GBCA Development
Year | Event | Significance |
---|---|---|
1983 | First human injection of Gd-DTPA (Berlin) | Phase I trial demonstrating safety and biodistribution [1] |
1984 | Publication of first patient studies with Gd-DTPA | Confirmed contrast enhancement in cerebral, liver, and bladder tumors [9] |
1988 | Multi-national approval of Gd-DTPA (Magnevist®) | First commercially available GBCA for clinical MRI [1] [9] |
1989 | Pediatric validation of Gd-DTPA for brain tumors | Expanded applications to childhood CNS malignancies [7] |
1990s-2000s | Development of macrocyclic and organ-specific agents | Addressed stability and tissue-targeting needs [1] [6] |
GBCAs are chemically classified based on their ligand architecture and charge, critically influencing their stability and clinical performance. The primary distinction lies in ligand topology:
Charge further subdivides these categories:
The stability of GBCAs—quantified by conditional stability constants (log Kcond) and dissociation kinetics—varies significantly:
Table 2: Structural and Stability Properties of Select GBCAs
Type | Charge | Example (Trade Name) | Ligand Structure | Conditional Stability (log Kcond) | Kinetic Stability (pH 7.4) |
---|---|---|---|---|---|
Linear Ionic | -2 | Gd-DTPA (Magnevist®) | Open-chain | 18.4 | 5–7 days |
Linear Non-Ionic | 0 | Gd-DTPA-BMA (Omniscan®) | Open-chain | 14.9 | <5 seconds |
Macrocyclic Ionic | -1 | Gd-DOTA (Dotarem®) | Preformed cage | 19.3 | >1,000 years |
Macrocyclic Non-Ionic | 0 | Gd-HP-DO3A (ProHance®) | Preformed cage | 17.2 | >1,000 years |
Gd-DTPA derivatives, including targeted probes like Gd-DTPA-HPDP, address limitations of early extracellular agents by enabling molecular-specific imaging. Gd-DTPA-HPDP exemplifies this evolution, engineered as a protein-binding agent that transiently binds serum albumin. This binding extends intravascular residence time and increases rotational correlation time, amplifying its relaxivity (r1) by 200–300% compared to non-protein-binding agents [4] [10]. Such properties make it ideal for vascular imaging applications:
Beyond vascular imaging, Gd-DTPA derivatives serve as platforms for biochemical functionalization. By conjugating Gd-DTPA to peptides, antibodies, or enzymes, agents can target specific biomarkers (e.g., fibrin in thrombi or receptors on tumor cells) [4] [6]. This molecular targeting shifts CE-MRI from purely anatomical assessment toward pathophysiological characterization.
Technological synergies further augment their utility:
Table 3: Relaxivity Properties of Gd-DTPA Derivatives vs. Other GBCAs
Contrast Agent | Structure | Relaxivity (r1, L/mmol·s) at 1.5T | Protein Binding | Primary Clinical Use |
---|---|---|---|---|
Gd-DTPA (Magnevist®) | Linear ionic | 3.7–3.9 | None | General extracellular imaging |
Gd-DTPA-HPDP | Linear ionic | 8.0–9.0 | Transient | Vascular imaging |
Gd-BOPTA (MultiHance®) | Linear ionic | 5.5–6.0 | Weak | Liver and vascular imaging |
Gd-EOB-DTPA (Primovist®) | Linear ionic | 6.2–6.9 | Hepatocyte uptake | Liver-specific imaging |
Gd-DOTA (Dotarem®) | Macrocyclic ionic | 3.5–3.9 | None | General extracellular imaging |
Gd-DTPA-HPDP’s design exemplifies how chelator biochemistry bridges diagnostic efficacy and safety. Its DTPA backbone ensures efficient Gd³⁺ chelation, while the HPDP moiety enables reversible albumin binding. This balance maintains diagnostic performance while mitigating dissociation risks inherent to early linear agents [4] [6]. Consequently, Gd-DTPA derivatives remain integral to advancing precision MRI paradigms.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7